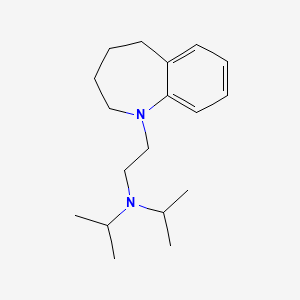
1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)- is a compound belonging to the benzazepine class of heterocyclic compounds. Benzazepines are known for their diverse biological activities and potential therapeutic applications. This particular compound features a tetrahydrobenzazepine core with a diisopropylaminoethyl side chain, which contributes to its unique chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) . This method ensures high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the benzazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzazepinones, while reduction can produce tetrahydrobenzazepines .
Applications De Recherche Scientifique
1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulating their activity and influencing cellular responses. For instance, it can interact with nicotinic acetylcholine receptors, affecting neurotransmission and potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
2,3,4,5-Tetrahydro-1H-1-benzazepine: A structurally similar compound with different side chains and biological activities.
1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine: Another derivative with a methyl group, exhibiting distinct chemical properties.
2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine: Known for its potential as an opioid analgesic.
Uniqueness: The presence of the diisopropylaminoethyl side chain in 1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)- imparts unique chemical and biological properties, distinguishing it from other benzazepine derivatives. This side chain can influence the compound’s solubility, receptor binding affinity, and overall pharmacokinetic profile .
Propriétés
Numéro CAS |
54951-34-7 |
|---|---|
Formule moléculaire |
C18H30N2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
N-propan-2-yl-N-[2-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)ethyl]propan-2-amine |
InChI |
InChI=1S/C18H30N2/c1-15(2)20(16(3)4)14-13-19-12-8-7-10-17-9-5-6-11-18(17)19/h5-6,9,11,15-16H,7-8,10,12-14H2,1-4H3 |
Clé InChI |
JHOORYVOLSYYMM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CCN1CCCCC2=CC=CC=C21)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4,6-Trimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13948891.png)
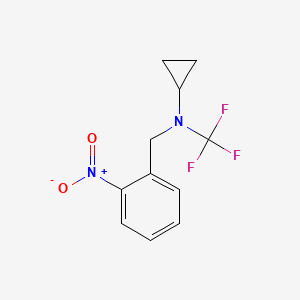
![Cyclopentanecarboxylicacid, 1-[(2-amino-1-oxopropyl)amino]-](/img/structure/B13948901.png)


![1,1'-(Ethyne-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane)](/img/structure/B13948922.png)
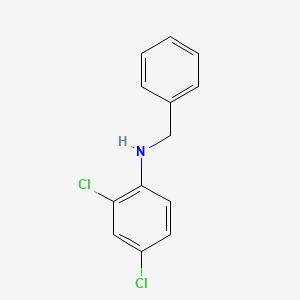
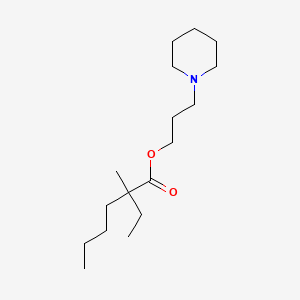
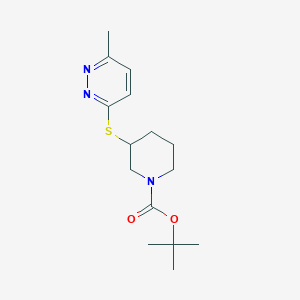
![[1]Benzofuro[3,2-g][1,3]benzothiazole](/img/structure/B13948944.png)
![3-(5-Pyridine-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13948947.png)
